



Application Note: Spectroscopic Characterization of Boc-Lisdexamfetamine

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Compound of Interest		
Compound Name:	Boc-Lisdexamfetamine	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of N-ε-(tert-butoxycarbonyl)-lisdexamfetamine (**Boc-Lisdexamfetamine**) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. **Boc-Lisdexamfetamine** is a key intermediate in the synthesis of lisdexamfetamine and its related impurities.[1] Accurate spectroscopic analysis is crucial for confirming its structure and purity. This application note outlines the synthesis, purification, and subsequent analysis by ¹H NMR, ¹³C NMR, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. Expected spectral data are presented in tabular format for easy reference.

Introduction

Lisdexamfetamine is a prodrug of dextroamphetamine, widely used for the treatment of attention deficit hyperactivity disorder (ADHD). Its synthesis involves the coupling of L-lysine with d-amphetamine.[1] To ensure selective amide bond formation, the amino groups of lysine are often protected, with the tert-butoxycarbonyl (Boc) group being a common choice due to its stability and ease of removal under acidic conditions.[1]

Boc-Lisdexamfetamine is the resulting N-protected intermediate. The structural integrity and purity of this intermediate are critical for the quality of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the structural elucidation and characterization of such organic



molecules.[1][2][3] This note provides standardized protocols for these analyses and illustrative data based on the known chemical structure.

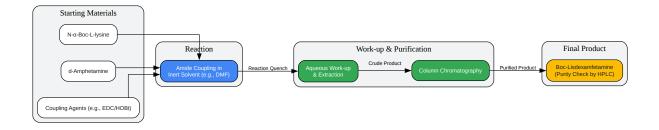
Chemical Structure of **Boc-Lisdexamfetamine**:

- IUPAC Name: tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate[4]
- Molecular Formula: C20H33N3O3[4]
- Molecular Weight: 363.5 g/mol [4]
- Chemical structure of Boc-Lisdexamfetamine

(Note: A placeholder for the chemical structure image is used above. In a formal document, a 2D chemical structure drawing would be inserted here.)

Experimental Protocols Illustrative Synthesis of Boc-Lisdexamfetamine

The synthesis involves the coupling of N- α -Boc-L-lysine with d-amphetamine. This is a representative procedure; specific conditions may vary.



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Caption: Workflow for the synthesis and purification of **Boc-Lisdexamfetamine**.

NMR Spectroscopy Protocol

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5]

- Sample Preparation:
 - Accurately weigh 10-20 mg of purified Boc-Lisdexamfetamine for ¹H NMR, and 20-50 mg for ¹³C NMR.[6][7]
 - o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6][7][8] Ensure the solvent does not have signals that overlap with key analyte peaks.[5]
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[6]
 - Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][9] The final sample height should be approximately 4-5 cm.[6][7]
 - Cap the NMR tube securely.[6]
- Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and spectral resolution.[8]
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]
 - For ¹H NMR: Acquire data with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signalto-noise ratio.



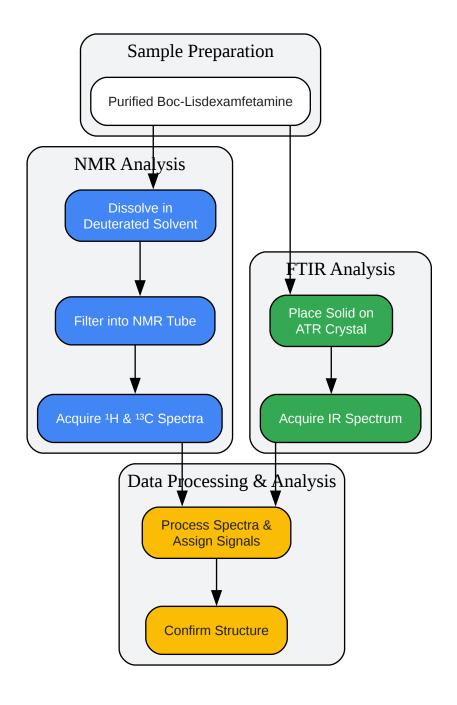
- For ¹³C NMR: Acquire data with a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid or liquid samples with minimal preparation.[10][11]

- Sample Preparation & Analysis:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a small amount of the solid Boc-Lisdexamfetamine sample onto the crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.[10]
 - Acquire the spectrum, typically in the range of 4000–650 cm⁻¹, with a resolution of 4 cm⁻¹.
 Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[12]
 - After analysis, clean the crystal surface thoroughly.[10]





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Caption: Experimental workflow for the spectroscopic analysis of **Boc-Lisdexamfetamine**.

Results and Data Presentation

The following tables summarize the expected quantitative data for **Boc-Lisdexamfetamine** based on its structure and known chemical shift/frequency ranges for its functional groups.



Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	m	5H	Aromatic protons (C ₆ H ₅)
~ 6.50	d	1H	Amide N-H
~ 5.10	br s	1H	Carbamate N-H
~ 4.20	m	1H	Amphetamine CH
~ 4.00	m	1H	Lysine α-CH
~ 3.10	m	2H	Lysine ε-CH2
~ 2.80	dd	2H	Amphetamine CH₂
~ 1.80 - 1.45	m	6H	Lysine β, γ, δ-CH ₂
1.44	S	9Н	Вос (СНз)з
1.15	d	3H	Amphetamine CH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~ 173.0	Amide C=O
~ 156.0	Carbamate C=O
~ 138.5	Aromatic C (quaternary)
~ 129.2	Aromatic CH
~ 128.5	Aromatic CH
~ 126.5	Aromatic CH
~ 79.5	Boc C(CH ₃) ₃
~ 54.0	Lysine α-CH
~ 48.0	Amphetamine CH
~ 42.5	Amphetamine CH₂
~ 40.5	Lysine ε-CH2
~ 32.0	Lysine β-CH ₂
~ 29.5	Lysine δ-CH ₂
28.4	Boc (CH ₃) ₃
~ 22.5	Lysine γ-CH ₂
~ 20.0	Amphetamine CH₃

Predicted ATR-FTIR Data



Wavenumber (cm ⁻¹)	Intensity	Assignment of Functional Group
~ 3300	Medium	N-H Stretch (Amide & Carbamate)
3080 - 3030	Weak	Aromatic C-H Stretch
2965, 2870	Medium	Aliphatic C-H Stretch
~ 1685	Strong	C=O Stretch (Carbamate)[13]
~ 1650	Strong	C=O Stretch (Amide I band) [14]
~ 1525	Strong	N-H Bend (Amide II band)[13] [14]
1455, 1365	Medium	C-H Bend (Alkyl, Boc group)
~ 1250, 1165	Strong	C-N Stretch, C-O Stretch

Conclusion

The protocols and expected data presented in this application note provide a robust framework for the spectroscopic characterization of **Boc-Lisdexamfetamine**. The combination of ¹H NMR, ¹³C NMR, and ATR-FTIR spectroscopy allows for unambiguous confirmation of the chemical structure, identification of key functional groups, and assessment of sample purity. These methods are essential for quality control during the synthesis of lisdexamfetamine and related pharmaceutical compounds.

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